molecular formula C8H4Cl2N2 B139996 2,3-Dichloroquinoxaline CAS No. 2213-63-0

2,3-Dichloroquinoxaline

Cat. No. B139996
Key on ui cas rn: 2213-63-0
M. Wt: 199.03 g/mol
InChI Key: SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Patent
US08541415B2

Procedure details

To a solution of 4-Chlorobenzenesulfonamide (1.92 g, 10 mmol) in anhydrous DMF (50 mL) was added solid potassium carbonate (1.38 g, 10 mmol) in one portion. The reaction mixture was stirred for 10 minutes, followed by the addition of 2,3-dichloroquinoxaline (1.99 g, 10 mmol). Heating the resultant mixture under refux conditions in an atmosphere of N2 for 2.5 h gave the desired product. The progress of the reaction was monitored by TLC using, hexanes/EtOAc 3:1. After cooling the reaction mixture is slowly added to a vigorously stirred aqueous solution of AcOH (1%, 500 mL). The desired product precipitates as grey crystals, which are filtered and dried overnight in desiccator. Yield 2.32 g, 66%; Rf=0.7 (hexanes/EtOAc 1:1); HPLC/MS: [M+H]+ m/z 354. 1H NMR: (DMSO-d6, 600 MHz) 7.68 (t, J=7.8 Hz, 1H), 7.72 (d, J=8.4 Hz, 2H), 7.78 (td, J=7.8 Hz, J=1.2 Hz, 1H), 7.89 (d, J=8.4 Hz, 2H), 8.19 (d, J=8.4 Hz, 2H).
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:18][C:19]1[C:28](Cl)=[N:27][C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[N:20]=1.N#N>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][C:28]2[C:19]([Cl:18])=[N:20][C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:27]=2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.99 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NC1=NC2=CC=CC=C2N=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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